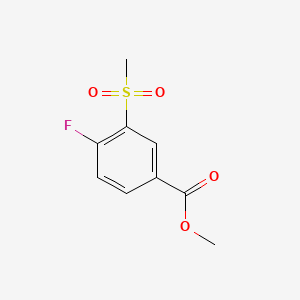
4-((5-Oxopyrrolidin-3-yl)methyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-((5-Oxopyrrolidin-3-yl)methyl)piperazin-2-one” is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.238. It is available for purchase for scientific research needs .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the available literature. Such properties would include solubility, melting point, boiling point, and stability under various conditions .Aplicaciones Científicas De Investigación
DNA Binding and Staining
The compound Hoechst 33258 and its analogues, which share structural similarities with 4-((5-Oxopyrrolidin-3-yl)methyl)piperazin-2-one, are well-known for their strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This binding characteristic has been utilized extensively for fluorescent DNA staining in cellular and molecular biology research. Hoechst derivatives serve as vital tools for chromosome and nuclear staining, facilitating the analysis of nuclear DNA content values via flow cytometry and the examination of plant chromosomes. These applications underscore the importance of this class of compounds in research aimed at understanding genetic material and its organization within cells (Issar & Kakkar, 2013).
Anti-Mycobacterial Activity
Piperazine, a core structural component of this compound, has been identified as a versatile scaffold in medicinal chemistry, particularly in the development of compounds with anti-mycobacterial activity. Several molecules incorporating piperazine have demonstrated potential activity against Mycobacterium tuberculosis, including strains that are multidrug-resistant (MDR) and extremely drug-resistant (XDR). This highlights the significance of piperazine-based compounds in addressing the global challenge of tuberculosis and drug resistance. The structural design and activity relationship of these compounds provide a foundation for future medicinal chemistry efforts aimed at creating safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Drug Design
The structural motif of piperazine is integral to the rational design of a wide array of therapeutic drugs. Piperazine derivatives have been identified with various therapeutic uses, including as antipsychotics, antihistamines, antianginals, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The versatility of the piperazine scaffold allows for slight modifications in its substitution pattern, leading to significant differences in the medicinal potential of the resultant molecules. This adaptability underscores the role of piperazine derivatives in the discovery of novel therapeutic agents and emphasizes the importance of ongoing research to explore the broad potential of piperazine-based molecules (Rathi et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(5-oxopyrrolidin-3-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c13-8-3-7(4-11-8)5-12-2-1-10-9(14)6-12/h7H,1-6H2,(H,10,14)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFOKEURBHRWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
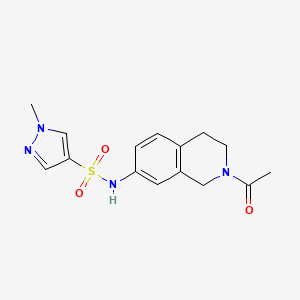
![4-Ethoxy-3-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)methyl]benzaldehyde](/img/structure/B2810364.png)
![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2810365.png)
![3-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methyl)-1,2,4-oxadiazole](/img/structure/B2810366.png)
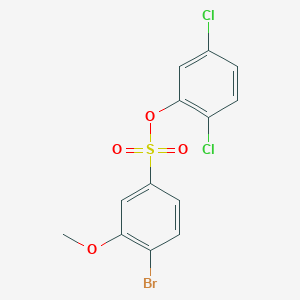
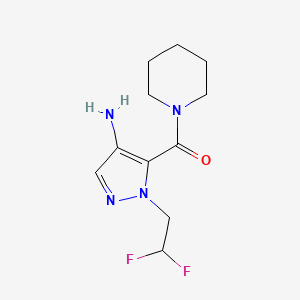

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide;hydrochloride](/img/structure/B2810373.png)
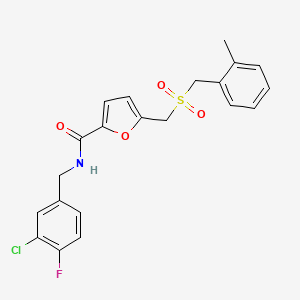
![6-butyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2810379.png)

![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2810382.png)
![2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]acetamide](/img/structure/B2810383.png)
